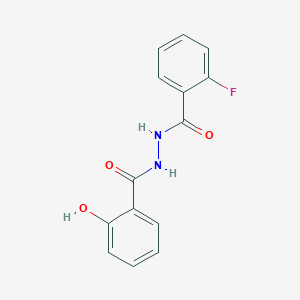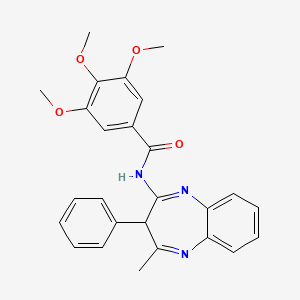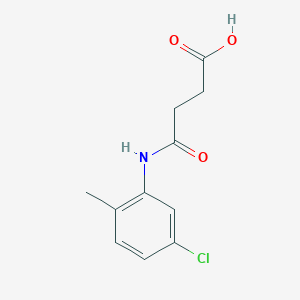
2-fluoro-N'-(2-hydroxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a benzoyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide typically involves a two-step process. The first step is the hydrazinolysis of methyl salicylate using microwave irradiation, which produces the intermediate hydrazide. This reaction is performed under microwave irradiation for three minutes, significantly reducing reaction time and slightly improving product yield . The second step involves the acylation of the intermediate hydrazide with 2-fluorobenzoyl chloride at low temperature to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent product quality, and implementing safety measures for handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form quinones, while the hydrazide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of an acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Condensation Reactions: Hydrazones and related derivatives.
Oxidation: Quinones and related oxidized products.
Reduction: Amines and related reduced products.
Scientific Research Applications
2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, the hydroxy group can participate in hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can also enhance the compound’s binding affinity to certain targets due to its electronegativity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Similar structure but with the fluorine atom in a different position.
2-fluoro-N’-(2-methoxybenzoyl)benzohydrazide: Similar structure but with a methoxy group instead of a hydroxy group.
2-fluoro-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a benzylidene group instead of a benzoyl group.
Uniqueness
2-fluoro-N’-(2-hydroxybenzoyl)benzohydrazide is unique due to the specific positioning of the fluorine and hydroxy groups, which can influence its chemical reactivity and biological activity. The presence of both a hydroxy group and a fluorine atom can enhance its ability to form specific interactions with biological targets, potentially leading to unique biological effects.
Properties
Molecular Formula |
C14H11FN2O3 |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N'-(2-fluorobenzoyl)-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C14H11FN2O3/c15-11-7-3-1-5-9(11)13(19)16-17-14(20)10-6-2-4-8-12(10)18/h1-8,18H,(H,16,19)(H,17,20) |
InChI Key |
PBBQOBFXJMRWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12218341.png)
![6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12218342.png)


![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12218359.png)

![4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B12218366.png)
![5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione](/img/structure/B12218372.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218373.png)
![2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-](/img/structure/B12218376.png)
![3-(2-{2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamido)propanoic acid](/img/structure/B12218377.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218378.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one](/img/structure/B12218387.png)
![1,4-Bis(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butane](/img/structure/B12218402.png)
